![molecular formula C17H17NO3 B2459417 2-(2,3,4-trimethoxyphenyl)-1H-indole CAS No. 137062-10-3](/img/structure/B2459417.png)
2-(2,3,4-trimethoxyphenyl)-1H-indole
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Overview
Description
The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies .
Synthesis Analysis
A series of 2-(2,3,4-trimethoxyphenyl)-1-(substituted-phenyl)acrylonitrile were designed and synthesized to develop new cancer drugs . The structures of synthesized compounds were described using various spectroscopic techniques .Molecular Structure Analysis
The TMP group is a six-membered electron-rich ring and is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .Chemical Reactions Analysis
The fused heterocycles bearing the TMP group were able to inhibit several protein targets .Scientific Research Applications
- TMTQ has been synthesized and evaluated for its anticancer potential. Specifically, a series of 2-(2,3,4-trimethoxyphenyl)-1-(substituted-phenyl)acrylonitriles were designed and synthesized as potential cancer drugs . These compounds demonstrated high anticancer activity against human breast cancer (MCF-7), human prostate cancer (PC-3), and human ovarian cancer cells (A2780). The in vitro studies revealed promising results, especially against A2780 cell lines.
- Piplartine (also known as piperlongumine), an alkaloid/amide found in long pepper (Piper longum L.), contains a trimethoxyphenyl (TMP) functional group. Piplartine has been investigated for its cytotoxic properties, making it relevant to the study of TMTQ . Its potential as an antitumor agent and its effects on cell viability have been explored.
- TMTQ was synthesized through one-pot multicomponent reactions. Spectroscopic physicochemical and photophysical investigations have been conducted to understand its properties . These studies provide insights into TMTQ’s behavior under different conditions, including its absorption and emission characteristics.
Anticancer Activity
Cytotoxic Properties
Photophysical Investigation
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, such as this one, have been found to inhibit various targets including tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have been reported to inhibit taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate erk2 protein, and inhibit erks phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
Tmp-bearing compounds have been associated with anti-cancer effects, anti-fungal and anti-bacterial properties, antiviral activity, and efficacy against leishmania, malaria, and trypanosoma . These suggest that the compound may affect a variety of biochemical pathways related to these biological activities.
Pharmacokinetics
The pharmacokinetics of similar compounds have been studied . The ADME properties of a compound can significantly impact its bioavailability, which in turn affects its efficacy and safety.
Result of Action
Tmp-bearing compounds have demonstrated significant efficacy against various diseases, suggesting that they may have a wide range of molecular and cellular effects .
Future Directions
properties
IUPAC Name |
2-(2,3,4-trimethoxyphenyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-19-15-9-8-12(16(20-2)17(15)21-3)14-10-11-6-4-5-7-13(11)18-14/h4-10,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONKBHNTWPLNNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=CC3=CC=CC=C3N2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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